molecular formula C13H10BrNO3 B1338946 1-(Benzyloxy)-4-bromo-2-nitrobenzene CAS No. 383868-64-2

1-(Benzyloxy)-4-bromo-2-nitrobenzene

Cat. No.: B1338946
CAS No.: 383868-64-2
M. Wt: 308.13 g/mol
InChI Key: HUELJXGNXNSEQJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-nitrobenzene, commonly known as BNB, is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. BNB is a nitroaromatic compound, which is a type of aromatic compound that contains one or more nitro groups, and it is a derivative of benzene. BNB is an important intermediate in the synthesis of a variety of organic compounds and is used in many different types of scientific research.

Scientific Research Applications

Synthesis and Chemical Reactions

1-(Benzyloxy)-4-bromo-2-nitrobenzene is a compound with several potential applications in chemical synthesis. The preparation of related compounds, such as 1-butoxy-4-nitrobenzene, demonstrates the utility of these substances in chemical reactions. For instance, the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene using a multi-site phase-transfer catalyst highlights innovative techniques in organic synthesis (Harikumar & Rajendran, 2014). Similarly, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of certain medications, showcases the relevance of such compounds in pharmaceutical synthesis (Zhai Guang-xin, 2006).

Crystallographic Studies

Crystal structure analysis of related compounds, such as (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, contributes to a deeper understanding of molecular interactions and structure-function relationships in chemistry (Ghichi et al., 2015). Such studies are vital for designing molecules with specific properties and functions.

Organocatalysis

Organocatalytic syntheses utilizing compounds like 1-iodo-4-nitrobenzene, which is structurally similar to this compound, demonstrate the potential of these substances in facilitating chemical reactions. The use of such catalysts in the synthesis of benzoxazoles and benzothiazoles via oxidative C-H functionalization and C-O/S bond formation is an example of their utility in organic chemistry (Alla et al., 2014).

Spectrophotometric Analysis

The use of nitro, bromo, and methyl derivatives of related compounds in spectrophotometric determination of anionic surfactants in environmental samples, such as river waters, illustrates the analytical applications of these chemicals. This method involves the formation of a stable ion associate, extracted for quantitative analysis (Higuchi et al., 1980).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to the specific biochemical interaction through which the compound produces its effect .

Safety and Hazards

This involves understanding the health risks associated with exposure to the compound, its environmental impact, and safety measures to be taken while handling it .

Future Directions

This involves predicting or proposing future research directions or applications of the compound .

Properties

IUPAC Name

4-bromo-2-nitro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUELJXGNXNSEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461030
Record name 1-(Benzyloxy)-4-bromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383868-64-2
Record name 1-(Benzyloxy)-4-bromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-nitrophenol (5.2 g, 23.8 mmol) in 2-butanone (100 ml) was added potassium carbonate (9.0 g, 65.1 mmol) followed by benzyl bromide (2.6 ml, 21.8 mmol). The resulting mixture was stirred at room temperature for 30 minutes and then heated to reflux overnight. The solids were then removed by filtration, washing with acetone, and the filtrate reduced in vacuo. The residue was dissolved in ethyl acetate and washed with 2M aqueous sodium hydroxide solution (×3) and then brine. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered and reduced in vacuo to afford the title product. 1H-NMR (d6-DMSO) δ 8.14 (1H, d, J 3.5 Hz), 7.84 (1H, dd, J 11.0, 3.5 Hz), 7.45-7.39 (5H, m), 7.37-7.33 (2H, m), 5.32 (2H, s).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-2-nitro-phenol (Aldrich, 2.18 g, 10 mmol) was treated with K2CO3 (Aldrich, 2.76 g, 20 mmol) in DMF (Aldrich, 100 mL) at ambient temperature for 20 min. Benzyl chloride (Aldrich, 1.52 g, 12 mmol) was added. The mixture was stirred at 100° C. for 6 h. It was then poured into ice/water (200 mL) and stirred at ambient temperature for 10 hours. The white solid was filtered and dried to give the title compound (3.0 g, yield, 100%). 1H NMR (300 MHz, CDCl3) δ 5.23 (s, 2 H), 7.01 (d, J=9.2 Hz, 1 H), 7.31-7.49 (m, 5 H), 7.58 (dd, J=9.0, 2.5 Hz, 1 H), 7.98 (d, J=2.7 Hz, 1 H) ppm. MS (DCl/NH3): 325 (M+H)+, 327 (M+H)+.
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-nitro-phenol (5.05 g, 23.16 mmol), benzyl bromide (4.12 mL, 34.73 mmol) and K2CO3 (9.60 g, 69.48 mmol) in acetone (200 mL) were stirred, and refluxed for 3 hours. The solution was filtered, dried with silica gel powder (20 g), and separated by flash chromatography eluting with 5% ethyl acetate in hexanes (1 L) and then with 20% ethyl acetate in hexanes (1 L) to give the title compound (6.84 g, 96%). MS (DCI) m/z 326.90 (M+NH4)+; 1H NMR (500 MHz, CD2Cl2) δ ppm 5.21 (s, 2 H) 7.06 (d, J=9.05 Hz, 1 H) 7.33–7.46 (m, 5 H) 7.63 (dd, J=8.73, 2.50 Hz, 1 H) 7.97 (d, J=2.50 Hz, 1 H).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-2-nitrophenol 13.A (1.00 g, 4.59 mmol, available from Aldrich) and benzyl bromide (0.55 mL, 5.05 mmol) in DMF (10 mL) was added cesium carbonate (2.2 g, 6.9 mmol). The mixture was stirred overnight at room temperature and then partitioned between AcOEt and water. The organic phase was concentrated to afford 1-((4-bromo-2-nitrophenoxy)methyl)benzene 13.B (1.40 g, 99% yield) which was used in the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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